molecular formula C13H14F3N3O5 B554966 (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate CAS No. 108321-19-3

(S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

Cat. No. B554966
M. Wt: 235.24 g/mol
InChI Key: KYRVEVYREUUAKH-PPHPATTJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Pharmacological Activity

  • Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized, including compounds with (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate. These compounds exhibit antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Androgen Receptor Antagonists

  • Novel androgen receptor (AR) antagonists have been designed, including N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrolidine-2-carbonyl]pyrrolidine, which shows potent AR antagonistic activity. This research contributes to the development of treatments for conditions like prostate cancer (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).

Ring Opening Reactions

  • 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in acidic conditions, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This study provides insights into the chemical behavior of pyrrolidine-2-carboxamide derivatives (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).

Effects on Cell Viability and Apoptosis

  • (2R, 4S)-N-(2, 5-Difluorophenyl)-4-Hydroxy-1-(2, 2, 2-trifluoroacetyl) Pyrrolidine-2-Carboxamide has been shown to inhibit cell viability and induce apoptosis in HepG2 cell lines, indicating potential therapeutic applications for hepatocellular carcinoma (Ramezani et al., 2017).

Pharmaceutical Activities

  • A class of (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide compounds exhibits significant pharmaceutical activities as antibacterial and antifungal reagents. This underscores the potential of these compounds in developing new treatments for infectious diseases (Darehkordi & Ramezani, 2017).

Peptide Synthesis

  • Trifluoroacetates, including those derived from (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate, have been used in the synthesis of peptides, indicating their utility in protein and peptide chemistry (Sakakibara & Inukai, 1965).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.C2HF3O2/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;3-2(4,5)1(6)7/h3-6,10,12H,1-2,7H2,(H,13,15);(H,6,7)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVEVYREUUAKH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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